The azetidine derivative 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) demonstrates significant efficacy in countering mitochondrial pathology in neurodegenerative models. In Parkinson’s disease (PD) paradigms using MPP⁺-intoxicated SH-SY5Y dopaminergic neurons, KHG26792 (50 µM) restores bioenergetic function by elevating ATP production by 2.3-fold compared to toxin-exposed cells. Concurrently, it reverses the collapse of the mitochondrial membrane potential (ΔΨm) by 78%, measured via JC-1 fluorescence assays, indicating stabilization of the proton gradient essential for oxidative phosphorylation [1] [2] [6].
Table 1: KHG26792 Effects on Mitochondrial Parameters in MPP⁺-Treated Neurons
Parameter | MPP⁺ Only | MPP⁺ + KHG26792 | Restoration (%) |
---|---|---|---|
ATP Levels (nmol/mg protein) | 12.3 ± 1.5 | 28.7 ± 2.1* | 233% |
ΔΨm (Fluorescence Ratio) | 0.45 ± 0.07 | 0.80 ± 0.05* | 178% |
Intracellular Ca²⁺ (nM) | 380 ± 25 | 155 ± 20* | 41% |
p < 0.01 vs. MPP⁺ group; Data sourced from [1] [2] |
KHG26792 further suppresses reactive oxygen species (ROS) generation by scavenging superoxide anions and inhibiting NADPH oxidase activity. In microglial BV2 cells stimulated with lipopolysaccharide (LPS), the compound reduces ROS by 50% and blocks calcium influx through P2X7 receptor antagonism, preventing cytosolic Ca²⁺ overload and subsequent calpain activation [5] [8]. This dual antioxidant and ion-regulatory effect is reinforced by KHG26792’s ability to lower lipid peroxidation markers like malondialdehyde (MDA) by 40% and nitric oxide (NO) by 52% in amyloid-β-treated primary microglia, confirming broad activity against oxidative effectors [6] [7].
KHG26792 exerts neuroprotection by rebalancing pro- and anti-apoptotic Bcl-2 family proteins. In MPP⁺-injured SH-SY5Y cells, treatment with KHG26792 (50 µM) upregulates anti-apoptotic Bcl-2 expression by 60% while suppressing pro-apoptotic Bax by 45%, shifting the Bcl-2/Bax ratio from 0.4 (toxin group) to 1.8 (near baseline levels). This re-equilibration prevents mitochondrial outer membrane permeabilization (MOMP), inhibiting cytochrome c release and apoptosome formation [1] [2].
Table 2: KHG26792 Modulation of Apoptotic Markers
Protein Target | MPP⁺ Effect | KHG26792 Action | Functional Outcome |
---|---|---|---|
Bcl-2 | ↓ 55% | ↑ 60% vs. MPP⁺ | Blocks MOMP, preserves ΔΨm |
Bax | ↑ 220% | ↓ 45% vs. MPP⁺ | Inhibits pore formation |
Caspase-3 Activity | ↑ 3.1-fold | ↓ 68% vs. MPP⁺ | Reduces DNA fragmentation |
Cleaved PARP | ↑ 4.0-fold | ↓ 75% vs. MPP⁺ | Attenuates apoptotic execution |
Data compiled from [1] [2] [6] |
Consequently, KHG26792 reduces caspase-3 activity by 68% and decreases PARP cleavage by 75%, confirming inhibition of the terminal apoptotic cascade. These effects correlate with improved neuronal viability, evidenced by 80% reduction in LDH leakage in primary microglia exposed to amyloid-β [6] [7]. The compound’s ability to preserve mitochondrial integrity and inhibit caspase activation positions it as a modulator of intrinsic apoptosis across neurodegenerative etiologies.
KHG26792 disrupts neuroinflammatory signaling by targeting the NLRP3 inflammasome complex in activated microglia. In LPS-primed BV2 cells, the compound dose-dependently inhibits NLRP3 expression by 70%, reduces ASC oligomerization by 65%, and suppresses caspase-1 activation by 75% at 50 µM. This blocks the maturation of interleukin-1β (IL-1β) and IL-18, key cytokines driving neuroinflammation in Parkinson’s and Alzheimer’s models [3] [5] [10].
Table 3: Inflammasome and Cytokine Modulation by KHG26792
Inflammatory Component | LPS Effect | KHG26792 (50 µM) Effect | Mechanistic Insight |
---|---|---|---|
NLRP3 Protein | ↑ 4.5-fold | ↓ 70% vs. LPS | Disrupts inflammasome assembly |
Caspase-1 Activity | ↑ 3.8-fold | ↓ 75% vs. LPS | Inhibits IL-1β/IL-18 maturation |
IL-1β Secretion | ↑ 320% | ↓ 80% vs. LPS | Reduces pyroptosis |
TNF-α Secretion | ↑ 280% | ↓ 65% vs. LPS | Suppresses NF-κB translocation |
Data from [3] [5] [10] |
The compound also antagonizes the P2X7 receptor, a purinergic channel linked to NLRP3 activation via K⁺ efflux and mitochondrial ROS. By blocking ATP-induced Ca²⁺ influx and NFAT/MAPK pathways, KHG26792 prevents the priming and activation of NLRP3 [5] [10]. In amyloid-β-stimulated primary microglia, it additionally suppresses pro-inflammatory mediators (TNF-α: ↓65%; IL-6: ↓60%; NO: ↓52%) via Akt/GSK-3β pathway activation and inhibition of NF-κB nuclear translocation [7]. This multi-target action positions KHG26792 as a broad-spectrum neuroinflammatory inhibitor with relevance across neurodegenerative diseases.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7